Cas no 69123-97-3 (2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-)

2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-
- 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-bromouracil
- 5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- WFOXFPXBLFRFHB-BYPJNBLXSA-N
- 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 5-Bromo-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione
- SCHEMBL720545
- CHEMBL3228492
- 69123-97-3
-
- インチ: InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1
- InChIKey: WFOXFPXBLFRFHB-BYPJNBLXSA-N
- ほほえんだ: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br
計算された属性
- せいみつぶんしりょう: 323.976
- どういたいしつりょう: 323.976
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.2
- トポロジー分子極性表面積: 99.1A^2
じっけんとくせい
- 密度みつど: 1.98±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD70000608-100mg |
5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
69123-97-3 | 97% | 100mg |
$615 | 2024-07-18 | |
Crysdot LLC | CD70000608-250mg |
5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
69123-97-3 | 97% | 250mg |
$980 | 2024-07-18 | |
Ambeed | A219025-250mg |
5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
69123-97-3 | 97% | 250mg |
$980.0 | 2024-08-02 | |
Crysdot LLC | CD70000608-1g |
5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
69123-97-3 | 97% | 1g |
$2450 | 2024-07-18 |
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 関連文献
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-に関する追加情報
Comprehensive Overview of 2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- (CAS No. 69123-97-3)
2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-, with the CAS number 69123-97-3, is a fluorinated nucleoside analog that has garnered significant attention in pharmaceutical research and medicinal chemistry. This compound, often referred to in scientific literature by its abbreviated name or structural descriptors, belongs to a class of modified nucleosides that exhibit unique biochemical properties. The presence of both bromo and fluoro substitutions in its structure makes it particularly interesting for drug development, especially in the context of antiviral and anticancer therapies.
Recent trends in pharmaceutical research highlight the growing demand for fluorinated nucleoside analogs due to their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. Researchers are actively investigating compounds like 5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)pyrimidine-2,4(1H,3H)-dione for their potential to inhibit viral polymerases or interfere with DNA replication in rapidly dividing cells. This aligns with current industry focus on targeted therapies with improved specificity and reduced side effects.
The molecular structure of CAS 69123-97-3 features a pyrimidinedione core with strategic halogen substitutions that influence its electronic properties and molecular interactions. The 2-deoxy-2-fluoro-arabinofuranosyl moiety contributes to the compound's unique pharmacokinetic profile, potentially enhancing its cellular uptake and resistance to enzymatic degradation. These structural characteristics make it a valuable scaffold for structure-activity relationship studies in medicinal chemistry programs.
In pharmaceutical applications, derivatives of 2,4(1H,3H)-Pyrimidinedione have shown promise in various therapeutic areas. The incorporation of both bromo and fluoro substituents in this particular analog may offer synergistic effects, combining the electronegativity of fluorine with the steric bulk of bromine to create novel biological activities. Current research explores its potential as a building block for prodrug development or as a direct-acting antiviral agent.
The synthesis of 5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil (an alternative name for this compound) typically involves multi-step organic transformations, including glycosylation reactions and selective halogenation. Process chemists continue to optimize these synthetic routes to improve yields and scalability, addressing one of the key challenges in nucleoside analog production. Recent advances in enzymatic synthesis and flow chemistry may offer more sustainable approaches to manufacturing this valuable intermediate.
Analytical characterization of 69123-97-3 employs standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's stability under various conditions (pH, temperature, light exposure) is an important consideration for formulation development, particularly given the increasing interest in oral delivery of nucleoside analogs. These analytical aspects are crucial for quality control in pharmaceutical production.
From a commercial perspective, the market for specialized fluorinated nucleosides has shown steady growth, driven by ongoing drug discovery efforts and the expansion of personalized medicine approaches. While CAS 69123-97-3 is currently primarily used in research settings, its potential transition to clinical development could significantly impact its availability and pricing. Suppliers typically offer this compound in milligram to gram quantities for laboratory use, with custom synthesis options available for larger-scale requirements.
Regulatory considerations for 2,4(1H,3H)-Pyrimidinedione derivatives vary by jurisdiction, but generally follow guidelines for investigational compounds. Researchers working with this material should consult appropriate safety data sheets and implement standard laboratory precautions. The compound's classification and handling requirements may evolve as more data becomes available about its biological activity and toxicity profile.
Future directions for 5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)pyrimidine-2,4(1H,3H)-dione research may include combination therapy studies, formulation optimization, and mechanism of action elucidation. The growing understanding of nucleoside metabolism and resistance mechanisms in disease states continues to inform the design of next-generation analogs with improved therapeutic indices. This compound's unique structural features position it as an interesting candidate for such investigations.
For researchers seeking alternatives or related compounds, the field of modified nucleosides offers numerous options with varying substitution patterns and sugar moieties. Structure-activity comparisons between 69123-97-3 and similar compounds can provide valuable insights for medicinal chemistry optimization. Computational modeling and AI-assisted drug design are increasingly being applied to this class of molecules to predict their properties and potential applications.
In conclusion, 2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- represents an important example of structurally modified nucleosides with significant potential in drug discovery. Its CAS number 69123-97-3 serves as a unique identifier for researchers and suppliers in the pharmaceutical and biotechnology sectors. As science continues to unravel the complex relationships between nucleoside structure and biological activity, compounds like this will remain at the forefront of therapeutic innovation.
69123-97-3 (2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-) 関連製品
- 784-71-4(2'-Deoxy-2'-fluorouridine)
- 861208-41-5(1,2,3-Thiadiazole, 5-bromo-4-phenyl-)
- 428476-80-6(3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde)
- 48122-14-1(Hexahydro-3a-methyl-1,3-isobenzofurandione)
- 1806801-58-0(2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)
- 946785-77-9(4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine)
- 1478194-96-5(tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate)
- 1208076-76-9(4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride)
- 1807021-26-6(Methyl 3-bromo-2-cyano-5-nitrophenylacetate)
- 946287-23-6(4-chloro-2-4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl-1,3-benzothiazole)
